molecular formula C30H50O4 B564774 Isoodoratol CAS No. 19940-89-7

Isoodoratol

Cat. No. B564774
CAS RN: 19940-89-7
M. Wt: 474.726
InChI Key: YOUXXTAYUXXFPG-BNFYBOBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoodoratol is a natural product found in Cedrela fissilis with data available.

Scientific Research Applications

  • Hepatotoxicity and Metabolic Changes : Isoodoratol, along with psoralen, has been studied for its effects on liver toxicity and metabolic profiles in animal models. Chronic exposure to these compounds can lead to disturbances in several metabolic pathways, including alanine metabolism, glutamate metabolism, urea cycle, glucose-alanine cycle, and ammonia recycling (Yu et al., 2019).

  • Liver Injury Mechanism in Zebrafish : A study on zebrafish larvae indicated that isopsoralen can cause liver injury by inhibiting drug transporter expression, leading to the accumulation of isopsoralen and decreased antioxidant capacity (Zhang et al., 2019).

  • Antioxidant Capacity and Drug Transport : Research on Psoraleae Fructus, which contains isopsoralen, has revealed its potential role in oxidative stress, mitochondrial dysfunction, and cellular apoptosis, providing insights into the hepatotoxic mechanisms of this herbal medicine (Zhang et al., 2021).

  • Pharmacokinetics in Traditional Medicine : A study developed a method for determining the pharmacokinetics of isopsoralen and other compounds in Psoralea corylifolia, a traditional Chinese medicine. This research contributes to understanding how these compounds are metabolized and their roles in pharmacological effects (Wang et al., 2014).

  • Neuroprotection in Spinal Cord Injury : Isopsoralen has been found to exhibit estrogen-like neuroprotective effects against spinal cord injury in animal models. This study highlights its potential in activating certain estrogen receptors and regulating pathways involved in apoptosis (Li et al., 2017).

  • Metabolic and Luteal Effects : Although not directly focusing on isopsoralen, research in the field of nutrition and metabolism, such as the study on dietary fat intake in cattle, contributes to the broader understanding of metabolic processes that could be relevant in studying compounds like isopsoralen (Ryan et al., 1995).

  • Enzyme Inactivation Mechanisms : A study on isopsoralen found it to be a mechanism-based inactivator of cytochrome P450 2B6, an important enzyme in drug metabolism. This research provides insights into the interactions of isopsoralen with drug metabolizing enzymes (Lu et al., 2016).

properties

CAS RN

19940-89-7

Molecular Formula

C30H50O4

Molecular Weight

474.726

IUPAC Name

(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol

InChI

InChI=1S/C30H50O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21-25,31-33H,10-16H2,1-8H3/t17-,18+,19+,21+,22-,23?,24?,25+,28-,29+,30-/m1/s1

InChI Key

YOUXXTAYUXXFPG-BNFYBOBDSA-N

SMILES

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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